2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
This compound is a structurally complex acetamide derivative featuring a benzodiazolyl-piperidine moiety linked to a 2-chloro-5-(trifluoromethyl)phenyl group. Its molecular formula is C₂₁H₁₈ClF₃N₄O, with a molar mass of 458.85 g/mol. The benzodiazolyl group (1H-1,3-benzodiazol-2-yl) confers aromatic and hydrogen-bonding properties, while the trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O/c22-15-6-5-14(21(23,24)25)11-18(15)26-19(30)12-29-9-7-13(8-10-29)20-27-16-3-1-2-4-17(16)28-20/h1-6,11,13H,7-10,12H2,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZIFFWIIPTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Introduction of the Trifluoromethylated Phenyl Group: This step involves the use of trifluoromethylated phenyl derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions may introduce various functional groups onto the piperidine or phenyl rings.
Scientific Research Applications
2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethylated phenyl group can increase its metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
The compound shares structural similarities with other acetamide derivatives containing piperidine or piperazine cores. Below is a comparative analysis:
Functional Group Variations
- Benzodiazolyl vs.
- Trifluoromethyl (-CF₃) vs. Chloro (-Cl) : The trifluoromethyl group in the target compound increases hydrophobicity and metabolic resistance relative to simple chloro-substituted analogues (e.g., ) .
- Piperidine vs. Piperazine : The piperidine core (saturated six-membered ring) in the target compound offers conformational rigidity, whereas piperazine (two nitrogen atoms) allows for greater polarity and solubility .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group and benzodiazolyl-piperidine moiety in the target compound result in a higher calculated logP (~3.5) compared to analogues like (logP ~2.1) .
- Solubility : The piperazine-containing analogue () exhibits better aqueous solubility due to its polar nitrogen atoms, whereas the benzodiazolyl-piperidine derivative may require formulation enhancements for bioavailability .
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism, contrasting with ’s benzodioxolyl group, which is susceptible to enzymatic hydrolysis .
Q & A
Q. What are the optimized synthetic routes for 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzodiazolyl-piperidine core via cyclization of o-phenylenediamine derivatives with piperidine intermediates under reflux conditions using ethanol or DMF as solvents .
- Step 2: Acetamide linkage via nucleophilic substitution, where 2-chloroacetamide reacts with the benzodiazolyl-piperidine intermediate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid by-products like unreacted chloroacetamide.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide group .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography: Use gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate the product from unreacted starting materials .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities, especially residual amines or chlorinated by-products .
- Recrystallization: Ethanol or methanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The benzodiazolyl group may bind to ATP pockets via π-π stacking .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from the acetamide group) using Schrödinger’s Phase .
- MD Simulations: Assess binding stability over 100 ns trajectories in GROMACS, focusing on trifluoromethylphenyl hydrophobicity .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
- Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) causes false negatives .
- Orthogonal Assays: Validate kinase inhibition via both fluorescence polarization and radiometric assays .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation: Replace the trifluoromethyl group with -CF₂H or -OCF₃ to modulate lipophilicity and potency .
- Scaffold Hopping: Substitute benzodiazolyl with indolyl or imidazopyridinyl cores to explore new binding motifs .
- Data Clustering: Use PCA (Principal Component Analysis) on bioactivity data to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to exploit ionization of the acetamide group .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .
Q. What crystallography techniques resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/hexane) and refine structures using SHELXL .
- Powder XRD: Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism .
- Electron Density Maps: Analyze residual density (>0.3 eÅ⁻³) to identify disordered regions (e.g., flexible piperidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
